An In-depth Technical Guide to tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. While direct experimental data for this specific meta-isomer is limited, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The guide covers plausible synthetic routes, predicted physicochemical properties, spectral analysis, and potential applications in drug discovery, particularly in the development of novel therapeutics targeting the central nervous system.
Introduction: The Strategic Importance of 4-Aryl-4-cyanopiperidines
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design. The introduction of aryl and cyano groups at the 4-position of the piperidine ring creates a versatile intermediate with multiple points for chemical elaboration. Specifically, the 4-aryl-4-cyanopiperidine framework serves as a crucial precursor for a variety of therapeutic agents, including potent analgesics, antipsychotics, and treatments for neurodegenerative disorders.
The subject of this guide, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, is a specialized derivative within this class. The presence of a bromine atom at the meta-position of the phenyl ring offers a strategic handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions.
Physicochemical and Structural Properties
| Property | Inferred Value |
| Molecular Formula | C₁₇H₂₁BrN₂O₂ |
| Molecular Weight | 365.26 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Storage | Should be stored at room temperature in a dry, sealed container.[3] |
Molecular Structure:
The core of the molecule consists of a piperidine ring with a tert-butoxycarbonyl group attached to the nitrogen. At the 4-position, both a cyano group and a 3-bromophenyl group are attached to the same carbon atom.
Caption: Molecular structure of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.
Synthesis and Mechanism
A plausible and efficient synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can be conceptualized through a two-step process starting from commercially available materials. This approach leverages the Strecker reaction, a classic method for the synthesis of α-aminonitriles.[1]
Workflow Diagram:
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
The first step involves the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the secondary amine from participating in subsequent reactions.
Protocol:
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Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
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Add a base, typically triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the amine.
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Cool the mixture in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
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Perform an aqueous workup to remove water-soluble byproducts.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Causality: The Boc group is introduced to increase the steric hindrance around the nitrogen atom and to render it less nucleophilic, thus directing the subsequent reaction to the ketone at the 4-position.
Step 2: Synthesis of tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
This key step involves a variation of the Strecker synthesis. The ketone is reacted with a cyanide source and a derivative of 3-bromobenzonitrile, though a more direct approach involves the reaction with 3-bromophenylacetonitrile in the presence of a strong base. A more plausible route, however, is the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-bromobenzonitrile and a cyanide source. A likely more efficient method involves the reaction of 3-bromophenylacetonitrile with 1-boc-4-piperidone in the presence of a strong base like sodium amide or lithium diisopropylamide (LDA).
Protocol:
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromophenylacetonitrile in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C.
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Slowly add a strong base such as lithium diisopropylamide (LDA) to deprotonate the benzylic position, forming a carbanion.
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Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF to the reaction mixture.
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Allow the reaction to proceed at low temperature, then gradually warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate.
Causality: The strong base is essential to generate the nucleophilic carbanion from 3-bromophenylacetonitrile, which then attacks the electrophilic carbonyl carbon of the protected piperidone. The subsequent workup protonates the intermediate alkoxide to form a cyanohydrin, which may then dehydrate to form an intermediate that rearranges to the final product, or the reaction may proceed through a direct nucleophilic addition followed by intramolecular cyclization and dehydration, depending on the precise mechanism.
Spectral Analysis (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics:
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¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons as a singlet around 1.5 ppm. The piperidine ring protons would appear as multiplets in the region of 1.8-3.8 ppm. The aromatic protons of the 3-bromophenyl group would exhibit a characteristic splitting pattern in the aromatic region (7.2-7.8 ppm).
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¹³C NMR: The carbon spectrum would show the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the Boc group around 154 ppm. The cyano carbon would appear around 120 ppm. The aromatic carbons would have distinct signals in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.
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IR Spectroscopy: Key vibrational bands would include a strong absorption for the cyano group (C≡N) around 2230 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (or a peak corresponding to [M+H]⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Drug Discovery
The strategic placement of the 3-bromo and cyano functionalities on the 4-phenylpiperidine core makes this compound a highly valuable intermediate for the synthesis of diverse and complex molecules with potential therapeutic applications.
Diagram of Synthetic Utility:
Caption: Synthetic pathways from the title compound.
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CNS Agents: The 4-arylpiperidine moiety is a common feature in drugs targeting the central nervous system. The 3-bromophenyl group can be elaborated via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the fine-tuning of pharmacological properties such as receptor binding affinity and selectivity, which is crucial for developing novel treatments for conditions like schizophrenia, depression, and Parkinson's disease.[3]
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Enzyme Inhibitors: The rigid scaffold can be used to design inhibitors of various enzymes. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, which can interact with active sites of enzymes.
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Molecular Probes: The ability to introduce diverse functionalities makes this compound a suitable starting material for the synthesis of molecular probes for studying biological systems.
Safety and Handling
Based on analogous compounds, tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
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Storage: Store in a well-ventilated place and keep the container tightly closed.
Conclusion
While direct experimental data on tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is not extensively documented, its structural features and the established chemistry of related compounds indicate its significant potential as a versatile intermediate in medicinal chemistry. The synthetic routes outlined in this guide provide a practical foundation for its preparation, and the predicted properties and potential applications underscore its value for the development of novel therapeutic agents. As research in this area continues, the utility of this and similar building blocks in the creation of next-generation pharmaceuticals is expected to grow.
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